molecular formula C23H18N2O2 B3629616 1-(4-{[3-(2-Quinoxalinyl)phenoxy]methyl}phenyl)-1-ethanone

1-(4-{[3-(2-Quinoxalinyl)phenoxy]methyl}phenyl)-1-ethanone

Cat. No.: B3629616
M. Wt: 354.4 g/mol
InChI Key: OAKJRSOPWGBRBN-UHFFFAOYSA-N
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Description

1-(4-{[3-(2-Quinoxalinyl)phenoxy]methyl}phenyl)-1-ethanone is a complex organic compound that features a quinoxaline moiety, which is a nitrogen-containing heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[3-(2-Quinoxalinyl)phenoxy]methyl}phenyl)-1-ethanone typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a diketone to form the quinoxaline ring. This intermediate is then subjected to further functionalization to introduce the phenoxy and ethanone groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[3-(2-Quinoxalinyl)phenoxy]methyl}phenyl)-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

1-(4-{[3-(2-Quinoxalinyl)phenoxy]methyl}phenyl)-1-ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s quinoxaline core is of interest for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: The compound may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(4-{[3-(2-Quinoxalinyl)phenoxy]methyl}phenyl)-1-ethanone exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoxaline moiety. This interaction can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1,4-Dioxido-3-phenyl-2-quinoxalinyl)-2-methyl-1-propanone: This compound shares the quinoxaline core but has different substituents, leading to distinct chemical and biological properties.

    (3-Methyl-1,4-dioxido-2-quinoxalinyl)(phenyl)methanone: Another quinoxaline derivative with unique functional groups that differentiate it from 1-(4-{[3-(2-Quinoxalinyl)phenoxy]methyl}phenyl)-1-ethanone.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[4-[(3-quinoxalin-2-ylphenoxy)methyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2/c1-16(26)18-11-9-17(10-12-18)15-27-20-6-4-5-19(13-20)23-14-24-21-7-2-3-8-22(21)25-23/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKJRSOPWGBRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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